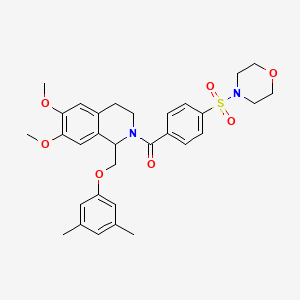

![molecular formula C17H13N3O3S B11215087 2-(4-nitrophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11215087.png)

2-(4-nitrophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ausgangsmaterialien: 4-Nitrobenzylhalogenide oder 4-Nitrobenzylalkohole.

Reaktionsbedingungen: Nucleophile Substitutionsreaktionen, typischerweise unter basischen Bedingungen.

Thioxo-Gruppenaddition

Ausgangsmaterialien: Thioharnstoff oder verwandte schwefelhaltige Reagenzien.

Reaktionsbedingungen: Thiolierungsreaktionen unter milden Bedingungen, oft unter Verwendung von Katalysatoren oder spezifischen Lösungsmitteln, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, automatisierten Syntheseplattformen und strengen Reinigungsmethoden wie Chromatographie und Rekristallisation umfassen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Nitrophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-on beinhaltet typischerweise mehrstufige organische Reaktionen.

-

Bildung des Imidazoisoquinolinon-Kerns

Ausgangsmaterialien: Isochinolin-Derivate und geeignete Amine.

Reaktionsbedingungen: Cyclisierungsreaktionen unter sauren oder basischen Bedingungen, oft unter Verwendung von Katalysatoren wie Lewis-Säuren.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Nitrophenylgruppe kann Oxidationsreaktionen eingehen, wodurch möglicherweise Nitroso- oder Nitroderivate entstehen.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid zu einer Aminogruppe reduziert werden.

Substitution: Der aromatische Ring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff, Natriumborhydrid.

Substitution: Halogenierungsmittel, Nitrierungsmittel, Sulfonierungsmittel.

Hauptprodukte

Oxidation: Nitroso-Derivate, Nitro-Derivate.

Reduktion: Amino-Derivate.

Substitution: Halogenierte, nitrierte oder sulfonierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in metallkatalysierten Reaktionen wirken und die Reaktivität und Selektivität der Katalysatoren verbessern.

Organische Synthese: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Biologie

Enzyminhibition: Potenzieller Inhibitor spezifischer Enzyme aufgrund seiner einzigartigen Struktur, die in die aktiven Zentren von Enzymen passen kann.

Antimikrobielle Aktivität: Zeigt antimikrobielle Eigenschaften, was es zu einem Kandidaten für die Entwicklung neuer Antibiotika macht.

Medizin

Arzneimittelentwicklung: Wird auf sein Potenzial als Therapeutikum zur Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, untersucht.

Industrie

Materialwissenschaften: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet.

Wirkmechanismus

Der Mechanismus, durch den 2-(4-Nitrophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-on seine Wirkung entfaltet, hängt von seiner Anwendung ab. In biologischen Systemen kann es mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, ihre Aktivität hemmen oder ihre Funktion verändern. Die Nitrophenylgruppe kann an Elektronentransferreaktionen teilnehmen, während die Thioxogruppe starke Wechselwirkungen mit Metallionen oder anderen Nukleophilen bilden kann.

Wissenschaftliche Forschungsanwendungen

2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has been explored for various scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.

Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of 2-(4-NITROPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and sulfanylidene groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-Nitrophenyl)-3-oxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-on: Ähnliche Struktur, jedoch mit einer Oxogruppe anstelle einer Thioxogruppe.

2-(4-Aminophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-on: Ähnliche Struktur, jedoch mit einer Aminogruppe anstelle einer Nitrogruppe.

Einzigartigkeit

Das Vorhandensein sowohl der Nitrophenyl- als auch der Thioxogruppe in 2-(4-Nitrophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-on verleiht einzigartige elektronische und sterische Eigenschaften, was es besonders nützlich für Anwendungen macht, die eine spezifische Reaktivität oder Bindungseigenschaften erfordern.

Die einzigartige Kombination von funktionellen Gruppen und strukturellen Merkmalen dieser Verbindung macht sie zu einem wertvollen Studienobjekt in verschiedenen wissenschaftlichen Bereichen.

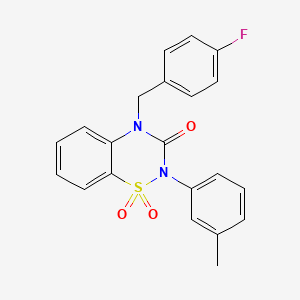

Eigenschaften

Molekularformel |

C17H13N3O3S |

|---|---|

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

2-(4-nitrophenyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |

InChI |

InChI=1S/C17H13N3O3S/c21-16-15-9-11-3-1-2-4-12(11)10-18(15)17(24)19(16)13-5-7-14(8-6-13)20(22)23/h1-8,15H,9-10H2 |

InChI-Schlüssel |

YSWFCMAVFGVKBD-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C(=O)N(C(=S)N2CC3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215008.png)

![methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11215013.png)

![3-(4-Fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11215023.png)

![5-(3-Chlorophenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215030.png)

![N-(3,4-diethoxyphenethyl)-2-(1-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)methyl)cyclopentyl)acetamide](/img/structure/B11215033.png)

![5-(4-Ethylphenyl)-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215045.png)

![2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B11215060.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide](/img/structure/B11215085.png)